Ethyl 6-chloro-3-methylpicolinate
Overview
Description
Ethyl 6-chloro-3-methylpicolinate is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyridine ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-3-methylpicolinate can be synthesized through several methods. One common method involves the esterification of 6-chloro-3-methylpicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of ethyl 3-methylpicolinate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and may involve the use of continuous reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide at elevated temperatures.
Major Products Formed
Substitution Reactions: Products include 6-amino-3-methylpicolinate or 6-thio-3-methylpicolinate.
Reduction Reactions: The major product is 6-chloro-3-methylpicolinyl alcohol.
Hydrolysis: The major product is 6-chloro-3-methylpicolinic acid.
Scientific Research Applications
Ethyl 6-chloro-3-methylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-methylpicolinate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chlorine and methyl groups on the pyridine ring may play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-chloro-3-methylpicolinate can be compared with other picolinic acid derivatives such as:
- Ethyl 6-chloro-5-methylpicolinate
- Ethyl 6-chloro-3-nitropicolinate
- Ethyl 6-chloro-3-fluoropicolinate
These compounds share similar structural features but differ in the position and nature of substituents on the pyridine ring. This compound is unique due to the specific combination of chlorine and methyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-chloro-3-methylpyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)4-5-7(10)11-8/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORFKFQJFFNKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654848 | |
Record name | Ethyl 6-chloro-3-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-54-9 | |
Record name | Ethyl 6-chloro-3-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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